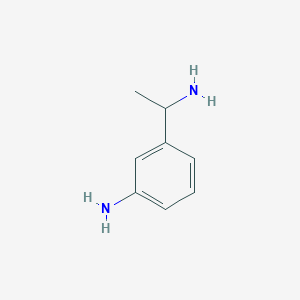

3-(1-Aminoethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-aminoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWYRMCXWROJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378053 | |

| Record name | 3-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129725-48-0 | |

| Record name | 3-(1-aminoethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129725-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Aminoethyl)aniline, a valuable building block in pharmaceutical and chemical research. This document details a primary synthetic methodology, presents key analytical data in a structured format, and outlines the experimental protocols for both synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of 3-aminoacetophenone. This method offers a reliable and efficient route to the desired product. An alternative high-yield synthesis involves the reduction of m-nitroacetophenone oxime.

1.1. Primary Synthetic Pathway: Reductive Amination of 3-Aminoacetophenone

The conversion of 3-aminoacetophenone to this compound is a classic example of reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the reaction of the ketone with an amine source, followed by reduction to the corresponding amine. The Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide), is a well-established method for this transformation.[1][2][3]

Reaction Scheme:

A general workflow for this synthetic approach is presented in the following diagram:

1.2. Experimental Protocol: Leuckart-Wallach Reaction

The following is a general procedure for the reductive amination of a ketone, which can be adapted for the synthesis of this compound from 3-aminoacetophenone.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminoacetophenone with an excess of ammonium formate (or a mixture of formamide and formic acid).

-

Heating: Heat the reaction mixture to a temperature between 120 °C and 165 °C.[1] The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).

-

Hydrolysis (if necessary): If formamide is used, the resulting N-formyl intermediate may require hydrolysis. After cooling the reaction mixture, add a strong acid (e.g., HCl) and heat under reflux to remove the formyl group.

-

Work-up: After cooling to room temperature, make the reaction mixture basic by adding a concentrated solution of sodium hydroxide. Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

2.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [4][5] |

| Molecular Weight | 136.19 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 51-56 °C | [4] |

| Boiling Point | 266.5 °C at 760 mmHg | [4] |

| Density | 1.056 g/cm³ | [4] |

2.2. Spectroscopic Data

The structural confirmation of this compound is achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm).

-

Methine Proton (-CH): A quartet adjacent to the methyl group.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton.

-

Amine Protons (-NH₂): Two broad singlets, one for the aromatic amine and one for the ethylamine, which may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).

-

Methine Carbon (-CH): A signal in the aliphatic region.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Aromatic Amine) | 3300-3500 (two bands for primary amine) |

| N-H Stretch (Aliphatic Amine) | 3300-3500 (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| N-H Bend (Amine) | 1550-1650 |

| C=C Stretch (Aromatic Ring) | 1450-1600 |

2.3. Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

2.4. Experimental Protocols for Characterization

The following diagram illustrates a general workflow for the characterization of the synthesized product.

2.4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

2.4.2. IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.4.3. GC-MS Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume of the solution into the GC-MS instrument.

-

Separation and Detection: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column. The separated components are then ionized and detected by the mass spectrometer.

-

Analysis: Analyze the resulting chromatogram to assess the purity of the sample and the mass spectrum to confirm the molecular weight of the product.

References

Spectroscopic Analysis of 3-(1-Aminoethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(1-Aminoethyl)aniline, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on representative data from structurally analogous compounds, namely 1-phenylethanamine and 3-vinylaniline. This approach allows for a robust prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from experimental spectra of closely related structural analogs and theoretical chemical shift predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 4H | Ar-H |

| ~4.1 | q | 1H | -CH (NH₂)CH₃ |

| ~2.0-2.5 | br s | 2H | -NH ₂ |

| ~1.4 | d | 3H | -CH(NH₂)CH ₃ |

Note: Spectra are typically referenced to an internal standard such as tetramethylsilane (TMS). The chemical shifts of the aromatic protons are expected to be complex due to meta-substitution. The NH₂ protons are expected to show a broad singlet and their chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -NH₂ (aromatic) |

| ~145 | C -CH(NH₂)CH₃ (aromatic) |

| ~129 | Ar-C H |

| ~118 | Ar-C H |

| ~115 | Ar-C H |

| ~113 | Ar-C H |

| ~51 | -C H(NH₂)CH₃ |

| ~25 | -CH(NH₂) C H₃ |

Note: The specific chemical shifts of the aromatic carbons can be influenced by the electronic effects of the two substituents.

Table 3: Predicted Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretch (primary amine) | Medium-Strong |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2970-2850 | Aliphatic C-H stretch | Medium |

| 1620-1580 | C=C aromatic ring stretch | Medium-Strong |

| 1600-1500 | N-H bend (scissoring) | Medium |

| 800-700 | C-H out-of-plane bend (meta-disubstituted) | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 119 | [M - NH₃]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, direct experimental analysis of the compound is recommended. The provided protocols and representative data serve as a valuable resource for researchers in the planning and interpretation of their own experimental work.

Chemical and physical properties of 3-(1-Aminoethyl)aniline.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)aniline is an organic chemical compound featuring a benzene ring substituted with an amino group and an aminoethyl group at the meta position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its potential for derivatization at two distinct amine sites allows for the synthesis of a diverse range of molecules with potential applications in drug discovery and polymer chemistry. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a discussion of relevant experimental contexts.

Chemical and Physical Properties

The properties of this compound have been reported by various chemical suppliers and databases. It is important to note that some reported values may be for the racemic mixture, while others may pertain to specific enantiomers. The CAS number 129725-48-0 is commonly associated with the racemic mixture.[1]

General Information

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | α-(3-Aminophenyl)ethylamine, 3-(1-Aminoethyl)benzenamine | |

| CAS Number | 129725-48-0 | [2] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Solid |

Physical Properties

| Property | Value | Reference |

| Melting Point | 51-56 °C | |

| Boiling Point | 266.5 °C at 760 mmHg | [2] |

| Density | 1.056 g/cm³ | [2] |

| Flash Point | 135.2 °C | [2] |

| Vapor Pressure | 0.00863 mmHg at 25°C | [2] |

| Refractive Index | 1.59 | [2] |

Calculated Properties

| Property | Value | Reference |

| XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 136.100048 g/mol | [2] |

| Topological Polar Surface Area | 52.04 Ų | [3] |

Experimental Protocols

Hypothetical Synthesis

A common method for the synthesis of primary amines is the reduction of a corresponding nitro compound or the reductive amination of a ketone. A potential synthetic pathway for this compound could involve the following steps:

-

Nitration of acetophenone to yield 3-nitroacetophenone.

-

Reductive amination of 3-nitroacetophenone using a suitable ammonia source and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form 1-(3-nitrophenyl)ethanamine.

-

Reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product, this compound.

A potential synthetic route to this compound.

Purification

Purification of the final product would likely involve the following general steps:

-

Extraction: After the reaction is complete, the product would be extracted from the reaction mixture using an appropriate organic solvent.

-

Washing: The organic layer would be washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic impurities and then with brine.

-

Drying: The organic layer would be dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: The solvent would be removed under reduced pressure.

-

Chromatography: Further purification could be achieved by column chromatography on silica gel.[4] Given the basic nature of the aniline, a small amount of a tertiary amine (e.g., triethylamine) may be added to the eluent to prevent streaking on the column.[4]

A general workflow for the purification of an aniline derivative.

Spectroscopic Data

No experimentally determined NMR, IR, or mass spectra for this compound are readily available in published literature or common databases. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the protons of the two amino groups. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The methine proton would be a quartet coupled to the methyl protons, and the methyl protons would be a doublet. The amine protons would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (110-150 ppm), while the aliphatic carbons of the ethyl group would be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

-

N-H bending: A band around 1600 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 121, which would be a prominent peak due to the formation of a stable benzylic cation. Further fragmentation of the aromatic ring could also be observed.

Biological Activity and Signaling Pathways

There is limited specific information available on the biological activity and signaling pathways of this compound. However, aniline and its derivatives are known to have various biological effects. Some studies on structurally related N-benzyl aniline derivatives have shown them to be potent inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases.[1] Additionally, some amino-stilbene derivatives, which share some structural similarities, have been shown to induce apoptosis in various cancer cell lines.[5] The cytotoxic effects of some aniline derivatives against cancer cell lines have also been reported, with some compounds inducing apoptosis by modulating cell survival and death signaling pathways.[1]

Given the presence of two primary amine groups, this compound could serve as a scaffold for the development of new therapeutic agents. Further research is needed to elucidate its specific biological targets and mechanisms of action.

A conceptual workflow for investigating the biological activity.

Safety Information

This compound is classified as a skin sensitizer (H317) and requires careful handling. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when working with this compound.

Conclusion

This compound is a chemical compound with potential applications in various fields of research and development. While its fundamental physical and chemical properties are documented, a significant gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis, purification, and comprehensive spectroscopic characterization. Furthermore, its biological activities and effects on signaling pathways remain largely unexplored. This technical guide consolidates the available information and provides a framework for future research into this promising molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to the Reaction Mechanisms of 3-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)aniline is a versatile bifunctional molecule containing both a primary aromatic amine and a primary aliphatic amine. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a scaffold in medicinal chemistry. The presence of two distinct amine functionalities with different reactivities allows for selective chemical transformations, making it an attractive starting material for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the known and potential reaction mechanisms involving this compound, with a focus on its application in synthetic and medicinal chemistry.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 129725-48-0 | |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.20 g/mol | |

| Melting Point | 51-56 °C | |

| Boiling Point | 266.5 °C at 760 mmHg | [1] |

| Density | 1.056 g/cm³ | [1] |

| SMILES | CC(C1=CC(=CC=C1)N)N | [2] |

| InChI Key | MBWYRMCXWROJMP-UHFFFAOYSA-N | [2] |

Reaction Mechanisms and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its two amino groups. The aromatic amine is generally less basic and nucleophilic than the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. This difference in reactivity can be exploited for selective functionalization.

Reactions Involving the Amino Groups

a) Schiff Base Formation (Imination)

One of the most fundamental reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is of significant importance in the synthesis of various biologically active compounds. Given the presence of two primary amine groups in this compound, the reaction can potentially lead to mono- or di-iminated products depending on the stoichiometry of the reactants. The aliphatic amine is expected to be more reactive under neutral or slightly acidic conditions.

General Reaction Mechanism:

The formation of an imine from an amine and a carbonyl compound proceeds via a two-step mechanism:

-

Nucleophilic Addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine is then protonated on the oxygen, followed by the elimination of a water molecule to form the imine.

Experimental Protocol (Adapted from a similar reaction):

-

Dissolve 1.0 mmol of this compound in 10 mL of ethanol in a round-bottom flask.

-

Add 1.0 mmol of the desired aldehyde or ketone to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Expected Characterization Data for a Mono-Schiff Base Product (Aliphatic Amine Reacted):

The following table outlines the expected spectroscopic data for a hypothetical Schiff base formed between the aliphatic amine of this compound and a generic aromatic aldehyde (Ar-CHO).

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~6.5-7.5 ppm), Aldehyde aromatic protons (multiplet, ~7.2-7.8 ppm), Imine proton (-CH=N-) (singlet, ~8.0-8.5 ppm), -CH(CH₃)- proton (quartet, ~4.0-4.5 ppm), -CH₃ protons (doublet, ~1.5-1.7 ppm), Aromatic NH₂ protons (broad singlet, ~3.5-4.5 ppm). |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), Imine carbon (-C=N-) (~160-170 ppm), -CH(CH₃)- carbon (~60-70 ppm), -CH₃ carbon (~20-25 ppm). |

| IR (cm⁻¹) | N-H stretch (aromatic amine, ~3300-3500), C-H stretch (aromatic and aliphatic, ~2850-3100), C=N stretch (imine, ~1620-1680), C=C stretch (aromatic, ~1450-1600). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the Schiff base product. |

b) Acylation Reactions

Acylation of the amino groups with acyl chlorides or anhydrides is a common transformation. Due to the higher nucleophilicity of the aliphatic amine, selective mono-acylation at this position should be achievable under controlled conditions (e.g., low temperature, slow addition of the acylating agent). Acylation of the aromatic amine typically requires more forcing conditions or the use of a catalyst.

Reactions Involving the Aromatic Ring

The aniline moiety of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group is a strong activating group and an ortho-, para-director. The presence of the 1-aminoethyl group at the meta position will influence the regioselectivity of the substitution.

General Mechanism of Electrophilic Aromatic Substitution:

-

Formation of the Electrophile: A strong electrophile (E⁺) is generated.

-

Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

Applications in Drug Development

Aniline and its derivatives are prevalent scaffolds in many pharmaceutical agents. Their ability to participate in various chemical reactions allows for the synthesis of diverse libraries of compounds for biological screening.

Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, feature an aniline or anilino-pyrimidine core. This structural motif is often crucial for binding to the ATP-binding pocket of the target kinase. While no specific examples utilizing this compound were found in the initial searches, its structure suggests it could be a valuable building block for the synthesis of novel kinase inhibitors. The two amino groups offer points for diversification to optimize binding affinity and selectivity.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis and medicinal chemistry. Its dual amine functionality offers opportunities for selective transformations and the creation of diverse molecular structures. While specific, detailed reaction protocols and quantitative data for this particular molecule are sparse in the readily accessible literature, the general principles of aniline and aliphatic amine reactivity provide a strong foundation for its synthetic utility. Further research into the reaction mechanisms and applications of this compound is warranted and holds the potential to unlock new synthetic routes to valuable chemical entities for the pharmaceutical and materials science industries. Researchers are encouraged to explore the reactivity of this compound, particularly in the areas of heterocyclic synthesis, multicomponent reactions, and the development of novel bioactive molecules.

References

A Technical Guide to 3-(1-Aminoethyl)aniline for Researchers and Drug Development Professionals

Introduction: 3-(1-Aminoethyl)aniline is a versatile chemical intermediate of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural features, possessing both a primary aliphatic amine and an aromatic amine, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, purity grades, and key technical data for this compound, alongside relevant (though generalized) experimental insights.

Commercial Availability and Purity Grades

This compound is readily available from a variety of commercial chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 98%, catering to different research and development needs. Higher purity grades are recommended for applications sensitive to impurities, such as in the final steps of active pharmaceutical ingredient (API) synthesis. Below is a summary of representative suppliers and their offered purity grades.

| Supplier | Product Name | CAS Number | Purity |

| Sigma-Aldrich | This compound | 129725-48-0 | 95%[1] |

| SynQuest Laboratories | This compound | 129725-48-0 | Not Specified |

| Crysdot | This compound | 129725-48-0 | 95+% |

| Alichem | 3-(1-Aminoethyl)benzenamine | 129725-48-0 | Not Specified |

| Acrotein | This compound | 129725-48-0 | 97% |

| ChemScene | This compound | 129725-48-0 | ≥98% |

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below. These properties are essential for designing synthetic reactions, purification protocols, and for understanding the compound's behavior in biological systems.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Melting Point | 51-56 °C |

| Form | Solid |

| InChI Key | MBWYRMCXWROJMP-UHFFFAOYSA-N |

| SMILES String | CC(N)c1cccc(N)c1 |

Synthesis and Purification

Purification of this compound can be achieved through standard laboratory techniques. Given its solid form at room temperature, recrystallization from a suitable solvent system is a common and effective method to enhance purity. The choice of solvent will depend on the impurity profile of the crude product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

Application in Drug Discovery and Development

The aniline scaffold is a well-established pharmacophore in numerous kinase inhibitors, where it often forms key hydrogen bond interactions within the ATP-binding site of the target kinase.[2] The presence of the additional aminoethyl group in this compound provides a versatile handle for further chemical modification, allowing for the exploration of additional binding interactions and the optimization of pharmacokinetic properties.

While a specific signaling pathway directly modulated by this compound itself is not documented, its derivatives are of interest as potential kinase inhibitors. The general workflow for the discovery of kinase inhibitors often involves the synthesis of a library of compounds based on a core scaffold, followed by biological screening to identify potent and selective inhibitors.

This compound is a commercially accessible and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries for drug discovery campaigns. While detailed experimental protocols for its direct use in biological systems are not extensively published, its utility as a synthetic intermediate is evident from its incorporation into various molecular scaffolds designed to target key biological pathways. Researchers and drug development professionals can leverage the information provided in this guide to source and effectively utilize this compound in their research and development endeavors.

References

Solubility Profile of 3-(1-Aminoethyl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 3-(1-Aminoethyl)aniline. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties and predicted solubility in various organic solvents based on its structural attributes and by drawing parallels with the well-characterized compound, aniline. Furthermore, a general experimental protocol for determining solubility is presented, offering a foundational methodology for researchers to generate empirical data.

Introduction

This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in a range of organic solvents is crucial for its use in drug development, process chemistry, and formulation science. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. This guide aims to provide a comprehensive resource on the solubility of this compound, addressing the current data gap and providing a practical framework for its experimental determination.

Physicochemical Properties of this compound

While specific solubility data is limited, a summary of the known physical and chemical properties of this compound provides insights into its likely behavior in various solvents. These properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [2][3][4] |

| Appearance | Solid | [2] |

| Melting Point | 51-56 °C | [1][2] |

| Boiling Point | 266.5 °C at 760 mmHg | [1] |

| Density | 1.056 g/cm³ | [1] |

| LogP | 1.2885 - 2.57 | [1][3] |

Predicted Solubility in Organic Solvents

The molecular structure of this compound, featuring both a polar aniline moiety and a nonpolar ethyl group, suggests a nuanced solubility profile. The presence of two amino groups allows for hydrogen bonding with protic solvents.

Based on the principle of "like dissolves like," the following predictions can be made:

-

High Solubility Expected in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino groups.

-

Polar Aprotic Solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

-

-

Moderate Solubility Expected in:

-

Solvents of Intermediate Polarity: Such as acetone, ethyl acetate, and dichloromethane.

-

-

Low Solubility Expected in:

-

Nonpolar Solvents: Such as hexane, toluene, and diethyl ether, due to the dominant polarity of the aniline and aminoethyl groups.

-

It is important to note that aniline, a structurally related parent compound, is readily miscible with most organic solvents.[5][6] This suggests that this compound is also likely to be soluble in a broad range of common organic solvents. However, the additional aminoethyl group may influence its solubility relative to aniline.

General Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental workflow for determining the solubility of a solid compound like this compound is outlined below. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound 95 129725-48-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-3-(1-aminoethyl)aniline | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety protocol. It is imperative that all users of 3-(1-Aminoethyl)aniline consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety guidelines. The information provided herein is based on publicly available data and is not a substitute for a thorough risk assessment conducted by qualified personnel.

Introduction

This compound, a substituted aromatic amine, is a chemical compound utilized in research and development, particularly as a building block in organic synthesis. Its bifunctional nature, containing both a primary aliphatic amine and an aromatic amine, makes it a versatile reagent. However, like many aromatic amines, it poses potential health hazards that necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of the known safety information, handling guidelines, and physical and chemical properties of this compound to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound [1]

| Property | Value |

| CAS Number | 129725-48-0 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Solid |

| Melting Point | 51-56 °C |

| Boiling Point | 266.5 °C at 760 mmHg |

| Flash Point | 135.2 °C |

| Density | 1.056 g/cm³ |

| Vapor Pressure | 0.00863 mmHg at 25°C |

Table 2: Hazard Identification and Classification [2][3]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement (H-Code) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |

| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[2]

-

Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3]

-

Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[2]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following logical flow should be considered:

General Experimental Protocol for Safe Handling

While specific experimental protocols for the use of this compound are not detailed in publicly available literature, the following general protocol outlines the necessary safety precautions for handling this and other hazardous aromatic amines in a laboratory setting.

4.1. Engineering Controls

-

All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with adequate ventilation.[4]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.

4.3. Handling and Storage

-

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the laboratory.

4.4. Spill and Waste Management

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

For larger spills, evacuate the area and contact the institutional safety office.

-

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

The general workflow for handling hazardous chemicals like this compound is depicted in the following diagram:

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Signaling Pathways and Biological Activity

Currently, there is no publicly available research detailing the specific signaling pathways or comprehensive biological activity of this compound. As a substituted aniline, it is prudent to handle it with the assumption that it may possess toxicological properties similar to other aromatic amines, some of which are known to be genotoxic or have other adverse health effects.[5] Further research is required to elucidate the specific biological effects of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper waste disposal methods, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is crucial for all personnel to be thoroughly trained on the hazards and safe handling procedures before working with this compound.

References

The Aniline Scaffold: A Technical Guide to the Potential Applications of 3-(1-Aminoethyl)aniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential applications of 3-(1-Aminoethyl)aniline in drug discovery based on the well-established roles of its core chemical motifs: the aniline and phenethylamine scaffolds. To date, there is a notable absence of direct research in publicly available literature and patent databases specifically detailing the biological activity and therapeutic applications of this compound. Therefore, the information presented herein is intended to be a forward-looking guide for researchers interested in exploring the potential of this and structurally related compounds.

Introduction: The Promise of Small Scaffolds

In the landscape of medicinal chemistry, the strategic use of privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. Both aniline and phenethylamine derivatives have historically proven to be rich sources of therapeutic agents, demonstrating a broad spectrum of biological activities. This compound, a molecule that incorporates both of these key pharmacophores, presents itself as an intriguing, yet underexplored, starting point for the development of novel therapeutics. This guide will delve into the potential applications of this compound by examining the established roles of its constituent parts, considering potential therapeutic targets, and outlining a hypothetical workflow for its investigation.

Physicochemical Properties of this compound

A foundational step in assessing the drug-like potential of any compound is the characterization of its physicochemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |

| CAS Number | 129725-48-0 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 51-56 °C | --INVALID-LINK-- |

| Boiling Point | 266.5 °C at 760 mmHg | --INVALID-LINK--[2] |

| LogP (calculated) | 1.2885 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[2] |

| Rotatable Bonds | 1 | --INVALID-LINK--[2] |

Potential Therapeutic Applications Based on Core Scaffolds

The therapeutic potential of this compound can be inferred from the vast body of research on aniline and phenethylamine derivatives.

The Aniline Moiety: A Versatile Pharmacophore

The aniline scaffold is a prevalent feature in a multitude of approved drugs. Its utility stems from its synthetic accessibility and its ability to participate in key binding interactions, such as hydrogen bonding and π-stacking, with biological targets.

-

Kinase Inhibition: A significant number of kinase inhibitors, particularly in oncology, incorporate an aniline or anilino-like motif. These compounds often act as ATP-competitive inhibitors, with the aniline nitrogen forming crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket. The phenyl ring can be further substituted to enhance potency and selectivity. Given this precedent, this compound could serve as a foundational fragment for the development of novel kinase inhibitors.

The Phenethylamine Backbone: A Gateway to the Central Nervous System

Substituted phenethylamines are a well-known class of psychoactive compounds that modulate monoamine neurotransmitter systems. They can act as stimulants, hallucinogens, and antidepressants. The structural similarity of this compound to endogenous monoamines like dopamine and norepinephrine suggests potential activity at monoamine transporters and receptors. This could make it a starting point for the discovery of novel agents for neurological and psychiatric disorders.

Experimental Protocols: A Generalized Approach

As specific experimental data for this compound is lacking, this section provides generalized protocols that would be essential first steps in its evaluation as a drug candidate.

General Synthesis of this compound

A common route for the synthesis of primary amines like this compound is the reduction of an oxime derived from a corresponding ketone.

Step 1: Oximation of 3-Aminoacetophenone

-

Dissolve 3-aminoacetophenone in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride and a base, for example, sodium acetate or pyridine.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation with water and subsequent filtration.

Step 2: Reduction of the Oxime

-

The resulting oxime can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.

-

Dissolve the oxime in a solvent like ethanol or methanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Carry out the hydrogenation under a hydrogen atmosphere in a suitable apparatus until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

In Vitro Kinase Inhibitor Screening Assay

To investigate the potential of this compound as a kinase inhibitor, a generic in vitro kinase assay can be performed.

-

Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a fluorescent or luminescent readout.

-

Materials:

-

Recombinant kinase of interest.

-

Kinase-specific substrate (peptide or protein).

-

ATP.

-

Assay buffer.

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a technology like ADP-Glo™).

-

This compound dissolved in DMSO.

-

-

Procedure:

-

In a microplate, add the kinase, substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizing Potential Drug Discovery Pathways

The following diagrams, generated using DOT language, illustrate a conceptual workflow for the initial assessment of a compound like this compound and a generalized signaling pathway that could be a target for aniline-based inhibitors.

Caption: A conceptual workflow for the initial stages of a drug discovery program.

Caption: A generalized kinase signaling pathway and a potential point of inhibition.

Challenges and Future Directions: The Aniline Conundrum

A critical consideration in the development of aniline-containing drugs is the potential for metabolic activation to reactive, toxic metabolites. The aniline moiety can undergo oxidation by cytochrome P450 enzymes to form nitroso and hydroxylamine species, which can lead to hepatotoxicity and other adverse effects.

This well-documented liability necessitates a proactive approach in the early stages of drug discovery. Should this compound or its derivatives show promising biological activity, several strategies should be employed:

-

Metabolic Stability Assays: Early in vitro assessment of metabolic stability using liver microsomes or hepatocytes is crucial to identify potential liabilities.

-

Bioisosteric Replacement: If metabolic instability is observed, the replacement of the aniline ring with a suitable bioisostere can be explored. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For aniline, potential replacements include various heterocycles that maintain key binding interactions while altering the metabolic profile.

Conclusion

While this compound remains a largely unexplored entity in the realm of drug discovery, its constituent aniline and phenethylamine scaffolds suggest a rich potential for the development of novel therapeutic agents, particularly in oncology and neuroscience. Its simple structure and synthetic tractability make it an attractive starting point for fragment-based drug design and lead optimization campaigns. However, any research program centered on this molecule must proceed with a keen awareness of the potential for aniline-related toxicity and incorporate early-stage ADME and toxicology profiling. The information and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers poised to unlock the therapeutic potential of this and other novel aniline derivatives.

References

Literature review of synthetic pathways for 3-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic pathways for 3-(1-Aminoethyl)aniline, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategies, providing generalized experimental protocols and summarizing key data for comparative analysis.

Introduction

This compound, with the CAS number 129725-48-0, is a substituted aniline derivative featuring a chiral ethylamine group at the meta position. Its structural motifs are of interest in medicinal chemistry for the development of novel therapeutic agents. This guide focuses on the two principal retrosynthetic disconnections for this molecule: the reductive amination of a carbonyl precursor and the reduction of an oxime intermediate.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main routes:

-

Reductive Amination of 3-Aminoacetophenone: This is a direct and widely utilized method for the formation of amines from ketones. The Leuckart reaction, in particular, offers a classical approach using ammonium formate or formamide.

-

Reduction of Oxime Precursors: This pathway involves the initial formation of an oxime from a ketone, followed by reduction to the corresponding amine. This can be a high-yielding route.

The following sections provide a detailed exploration of these pathways.

Pathway 1: Reductive Amination of 3-Aminoacetophenone

This approach utilizes the readily available starting material, 3-aminoacetophenone (also known as 3-acetylaniline). The core of this strategy is the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced to the desired primary amine.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid derivatives as both the ammonia source and the reducing agent.

Generalized Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3-aminoacetophenone is mixed with an excess of ammonium formate or formamide.

-

Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C, for several hours.

-

Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by heating with aqueous hydrochloric acid.

-

Work-up: The reaction mixture is basified with a strong base (e.g., NaOH) to liberate the free amine.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by distillation or chromatography.

Quantitative Data (Illustrative):

| Starting Material | Reagents | Reaction Conditions | Yield | Purity |

| 3-Aminoacetophenone | Ammonium Formate | 160-185°C, 4-8 h | Moderate to Good | Variable |

| 3-Aminoacetophenone | Formamide, Formic Acid | 160-185°C, 4-8 h | Moderate to Good | Variable |

Logical Workflow for Leuckart-Wallach Reaction:

Caption: Leuckart-Wallach synthesis of this compound.

Catalytic Reductive Amination

Modern variations of reductive amination employ catalytic hydrogenation.

Generalized Experimental Protocol:

-

Reaction Setup: 3-Aminoacetophenone is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

-

Reagents: An ammonia source (e.g., aqueous ammonia or ammonium chloride) and a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon) are added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or chromatography.

Pathway 2: Reduction of Oxime Precursors

This two-step approach involves the synthesis of an oxime from a ketone, followed by its reduction to the amine.

Step 1: Oximation of a Ketone Precursor

The starting material can be either 3-nitroacetophenone or 3-aminoacetophenone.

Generalized Experimental Protocol for Oximation:

-

Reaction Setup: The ketone (3-nitroacetophenone or 3-aminoacetophenone) is dissolved in a solvent such as ethanol or pyridine.

-

Reagent Addition: Hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) are added to the solution.

-

Reaction: The mixture is stirred at room temperature or heated to reflux for several hours.

-

Work-up: The reaction mixture is poured into water to precipitate the oxime.

-

Purification: The crude oxime is collected by filtration and can be recrystallized.

Step 2: Reduction of the Oxime

The reduction of the oxime intermediate yields the desired this compound. If starting from 3-nitroacetophenone oxime, the nitro group will also be reduced in this step.

Generalized Experimental Protocol for Oxime Reduction:

-

Reaction Setup: The oxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

Reducing Agent: A reducing agent such as zinc dust in acetic acid, sodium in ethanol, or catalytic hydrogenation (e.g., H₂/Raney Nickel) is employed.

-

Reaction: The reaction is stirred at room temperature or heated, depending on the reducing agent.

-

Work-up: The work-up procedure depends on the reducing agent used and typically involves filtration, basification, and extraction.

-

Purification: The final product is purified by distillation or chromatography.

Quantitative Data (Illustrative):

| Starting Material | Reagents for Oximation | Reagents for Reduction | Overall Yield |

| 3-Nitroacetophenone | NH₂OH·HCl, NaOAc | H₂/Raney Nickel | High |

| 3-Aminoacetophenone | NH₂OH·HCl, Pyridine | Zn/CH₃COOH | Moderate to Good |

Workflow for Synthesis via Oxime Reduction:

Caption: Two-step synthesis via an oxime intermediate.

Asymmetric Synthesis

For applications requiring enantiomerically pure this compound, asymmetric synthesis is necessary. This can be achieved through several strategies:

-

Asymmetric Reductive Amination: Utilizing a chiral catalyst or a chiral auxiliary during the reductive amination of 3-aminoacetophenone.

-

Enzymatic Resolution: Employing enzymes to selectively resolve a racemic mixture of this compound.

-

Chiral Pool Synthesis: Starting from a chiral precursor.

Detailed protocols for these advanced methods are highly specific to the chosen catalyst or enzyme system and are beyond the scope of this generalized guide.

Conclusion

The synthesis of this compound is achievable through well-established organic transformations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical requirements. The reductive amination of 3-aminoacetophenone offers a more direct approach, while the reduction of an oxime intermediate can provide high yields. For enantiomerically pure products, asymmetric methods are required. The generalized protocols and workflows presented in this guide serve as a foundation for the development of specific and optimized synthetic procedures.

CAS number and molecular formula of 3-(1-Aminoethyl)aniline.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Aminoethyl)aniline, a versatile building block with potential applications in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a representative workflow for its evaluation as a potential kinase inhibitor.

Core Compound Information

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 129725-48-0[1][2][3][4] |

| Molecular Formula | C₈H₁₂N₂[1][2][5] |

| Synonyms | α-(3-Aminophenyl)ethylamine, 3-(1-Aminoethyl)benzenamine[1][5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [2][3][4] |

| Melting Point | 51-56 °C | [1][4] |

| Boiling Point | 266.5 °C at 760 mmHg | [1] |

| Density | 1.056 g/cm³ | [1] |

| Flash Point | 135.2 °C | [1] |

| LogP | 1.2885 | [5] |

| Hydrogen Bond Donors | 2 | [1][5] |

| Hydrogen Bond Acceptors | 2 | [1][5] |

| Rotatable Bonds | 1 | [1][5] |

Synthesis Protocol: Reductive Amination

The synthesis of this compound can be effectively achieved via the reductive amination of 3'-aminoacetophenone. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired primary amine.

Materials and Reagents:

-

3'-Aminoacetophenone

-

Ammonium acetate or Ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Glacial acetic acid (optional, for pH adjustment)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3'-aminoacetophenone (1.0 equivalent) and dissolve it in methanol.

-

Imine Formation: Add ammonium acetate (a source of ammonia, 5-10 equivalents) to the solution. Stir the mixture at room temperature. The reaction can be gently heated to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once the formation of the imine is evident, cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise. Alternatively, sodium triacetoxyborohydride can be used as a milder and less toxic reducing agent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours) until the reaction is complete, as indicated by TLC or LC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Application in Drug Discovery: Kinase Inhibitor Screening

Aniline derivatives are prevalent scaffolds in the development of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of kinases. This compound serves as a valuable starting point for the synthesis of compound libraries for screening against various kinase targets.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors, a potential application for derivatives of this compound.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Detailed Methodologies for Key Experiments

-

High-Throughput Screening (HTS) - Kinase Activity Assay:

-

Principle: To identify initial "hits," a library of compounds derived from this compound is screened against a target kinase. Kinase activity is measured by quantifying the phosphorylation of a substrate.

-

Protocol:

-

In a 384-well plate, add the kinase, a specific substrate (peptide or protein), and [γ-³²P]-ATP in a suitable kinase buffer (typically containing MgCl₂).

-

Add the test compounds at a fixed concentration (e.g., 10 µM).

-

Incubate the reaction at 30 °C for a defined period.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]-ATP (e.g., using phosphocellulose paper).

-

Quantify the incorporated radioactivity using a scintillation counter. A reduction in signal compared to a DMSO control indicates inhibition.

-

-

-

IC₅₀ Determination:

-

Principle: To determine the potency of the hit compounds, a dose-response curve is generated. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Protocol:

-

Perform the kinase activity assay as described above, but with a serial dilution of the inhibitor (e.g., 10 concentrations ranging from nM to µM).

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

-

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement:

-

Principle: This assay confirms that the inhibitor binds to its intended target in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Protocol:

-

Treat intact cells with the inhibitor or a vehicle control (DMSO).

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of the soluble target kinase at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

-

References

Methodological & Application

Application Notes and Protocols: Chiral Synthesis and Resolution of 3-(1-Aminoethyl)aniline Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 3-(1-Aminoethyl)aniline are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Access to enantiomerically pure forms of this amine is crucial for the development of stereospecific drugs and for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the synthesis of racemic this compound and for its resolution into individual enantiomers through classical diastereomeric salt formation and enzymatic kinetic resolution.

Data Presentation

Table 1: Synthesis of Racemic this compound

| Starting Material | Reaction | Reagents | Solvent | Conditions | Yield |

| m-Nitroacetophenone oxime | Reduction | Sodium borohydride | None (solid phase) | 20°C, 2 minutes | 94.0%[1] |

| 1-(3-Aminophenyl)ethanone oxime | Catalytic Hydrogenation | Hydrogen, Nickel | Ethanol | 48 hours, 2585.81 Torr | 80.5%[1] |

Table 2: Chiral Resolution of this compound Enantiomers

| Method | Resolving Agent/Enzyme | Acyl Donor | Solvent | Key Product | Enantiomeric Excess (ee) | Yield |

| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | N/A | Methanol | (S)-3-(1-Aminoethyl)aniline | >98% | ~40% (theoretical max 50%) |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Ethyl acetate | Toluene | (R)-3-(1-Aminoethyl)aniline | >95% | ~45% (theoretical max 50%) |

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reduction of 1-(3-Aminophenyl)ethanone Oxime

This protocol describes the synthesis of racemic this compound from 1-(3-aminophenyl)ethanone oxime.

Materials:

-

1-(3-Aminophenyl)ethanone oxime

-

Ethanol

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, dissolve 1-(3-aminophenyl)ethanone oxime in ethanol.

-